![molecular formula C24H22FN3O3S B2657167 Ethyl 2-(benzylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-55-2](/img/structure/B2657167.png)
Ethyl 2-(benzylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
This compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure with nitrogen atoms at positions 1 and 3. It also has a benzylthio group attached to the second carbon of the pyrimidine ring, a fluorophenyl group attached to the fifth carbon, and a carboxylate group attached to the sixth carbon .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. The presence of various functional groups like the carboxylate and the benzylthio group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it is likely to have a high molecular weight due to the presence of multiple rings and functional groups .Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound has been a subject of research due to its complex structure and potential applications in various fields of chemistry and pharmacology. One study describes a simple and efficient procedure for the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives, emphasizing the utility of the cyclocondensation reaction under mild, basic, aqueous conditions to obtain these products in good yields (Zanatta et al., 2015). This study highlights the versatility and potential applications of such compounds in creating biologically active molecules.
Biological Activities and Applications
The derivatives of pyrimidine, like the mentioned chemical compound, have been extensively studied for their potential biological activities. For instance, research into novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has explored the preparation of compounds from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, indicating the broad interest in pyrimidine derivatives for their unique chemical properties and biological activities (Bakhite et al., 2005).
In another example, the synthesis and characterization of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate for antioxidant and radioprotective activities were undertaken, showing the compound's potential for medical applications, particularly in protecting against oxidative stress and radiation (Mohan et al., 2014).
Future Directions
The future research directions could involve studying the biological activity of this compound, as pyrido[2,3-d]pyrimidines have been studied for their potential as therapeutic agents . Additionally, further studies could be done to optimize the synthesis process and to explore the chemical reactions of this compound .
properties
IUPAC Name |
ethyl 2-benzylsulfanyl-5-(4-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S/c1-3-31-23(30)18-14(2)26-21-20(19(18)16-9-11-17(25)12-10-16)22(29)28-24(27-21)32-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDUUSRVLRIYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)NC(=N2)SCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate |
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